N-(cycloheptylcarbamoyl)benzamide
Overview
Description
N-(cycloheptylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cycloheptyl group attached to the carbamoyl moiety, which is further connected to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cycloheptylcarbamoyl)benzamide can be achieved through the direct condensation of benzoic acid and cycloheptylamine. This reaction typically requires the presence of a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times.
Industrial Production Methods
In an industrial setting, the production of this compound may involve electrochemical synthesis. This method utilizes an electrolysis cell where benzoin is first synthesized from benzaldehyde, followed by amidation to form the benzamide . The use of electrochemistry offers a greener alternative to traditional methods, as it avoids the use of stoichiometric redox reagents and minimizes waste production.
Chemical Reactions Analysis
Types of Reactions
N-(cycloheptylcarbamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(cycloheptylcarbamoyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Benzamide derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-(cycloheptylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis by activating caspase-9 and releasing cytochrome c into the cytosol . This process is regulated by the Bcl-2 family of proteins and involves the inhibition of NF-kB activation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-(4-substituted phenyl)benzamide
- N,N′-(1,4-phenylene)bis(3-methoxybenzamide)
- Nicotinamide and cinnamamide derivatives
Uniqueness
N-(cycloheptylcarbamoyl)benzamide is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and mechanisms of action.
Properties
IUPAC Name |
N-(cycloheptylcarbamoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(12-8-4-3-5-9-12)17-15(19)16-13-10-6-1-2-7-11-13/h3-5,8-9,13H,1-2,6-7,10-11H2,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQHBZZKAJCEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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